2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: This is the primary reaction used in its synthesis.
Oxidation and reduction: These reactions can modify the functional groups attached to the triazole ring.
Substitution reactions: These can occur at the phenyl ring or the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.
Scientific Research Applications
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Industrial Applications: It is used in the synthesis of agricultural fungicides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: A similar compound used in the synthesis of agricultural fungicides.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: These compounds share structural similarities and are used in various chemical applications.
Uniqueness
2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88137-71-7 |
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Molecular Formula |
C10H8ClN3O |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-1-(1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O/c11-6-10(15)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
GIZDLMMDERTJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
Origin of Product |
United States |
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